3-O-methyl 5-O-propan-2-yl 2-formyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

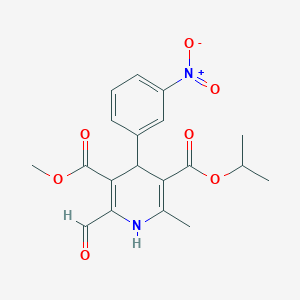

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a family of molecules widely studied for their pharmacological properties, particularly as calcium channel blockers. The IUPAC name reflects its structural complexity:

- 3-O-Methyl and 5-O-propan-2-yl ester groups at positions 3 and 5 of the dihydropyridine ring.

- A 2-formyl substituent at position 2.

- A 6-methyl group at position 4.

- A 3-nitrophenyl moiety at position 3.

This compound is structurally related to nivadipine (CL-287389, FK-235), a known antihypertensive agent . The ester groups (methyl and isopropyl) influence solubility and metabolic stability, critical for bioavailability .

Properties

IUPAC Name |

3-O-methyl 5-O-propan-2-yl 2-formyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O7/c1-10(2)28-19(24)15-11(3)20-14(9-22)17(18(23)27-4)16(15)12-6-5-7-13(8-12)21(25)26/h5-10,16,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJOPYUNEHPTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C=O)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464941 | |

| Record name | 4-(3-Nitrophenyl)-2-formyl-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic Acid 5-Isopropyl Ester 3-Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75530-60-8 | |

| Record name | 4-(3-Nitrophenyl)-2-formyl-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic Acid 5-Isopropyl Ester 3-Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)-2-formyl-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic Acid 5-Isopropyl Ester 3-Methyl Ester typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction of the nitro group to an amine group is a common reaction, often using reagents like hydrogen gas with a palladium catalyst.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products

- **Oxidation

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest analogs differ in substituents at positions 2, 4, and ester groups. Key examples include:

Key Observations :

- The 2-formyl group in the target compound may reduce metabolic stability compared to 2-cyano derivatives like nivadipine, as cyano groups are less prone to oxidation .

- The 3-nitrophenyl substituent enhances electron-withdrawing effects compared to 4-nitrophenyl analogs (e.g., in ), which may alter receptor binding kinetics .

- Ester groups (methyl/isopropyl vs. ethyl/methyl) influence lipophilicity.

Physicochemical and Pharmacological Comparisons

- Solubility : The target compound’s methyl/isopropyl ester combination may reduce aqueous solubility compared to diethyl esters (e.g., –5), which could limit oral bioavailability without formulation aids .

- Melting Points : Nivadipine derivatives (e.g., the target compound) typically exhibit higher melting points (>200°C) due to nitro group rigidity, whereas fused-ring analogs (e.g., ’s 2c, m.p. 223–225°C) show even higher thermal stability due to extended conjugation .

- Receptor Affinity : The 3-nitrophenyl group in the target compound likely enhances calcium channel binding compared to 2-chlorophenyl analogs (e.g., UK-48340), as nitro groups provide stronger electron-withdrawing effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 3-O-methyl 5-O-propan-2-yl 2-formyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate under mild conditions?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity while minimizing side reactions. Ethanol or methanol may be employed for reflux-based methods, as demonstrated in analogous dihydropyridine syntheses .

- Catalytic systems : Palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) has shown efficacy for nitroarene precursors, with yields >70% under controlled temperatures (80–100°C) .

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm completion using LC-MS. Adjust stoichiometry of the 3-nitrophenyl substituent to avoid over-functionalization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Key signals include the dihydropyridine (DHP) ring protons (δ 5.0–5.5 ppm, singlet for H4), formyl group (δ ~9.8 ppm), and methyl ester/propan-2-yl splits (δ 3.6–4.3 ppm). Compare with published spectra of structurally similar dihydropyridines .

- ¹³C NMR : Confirm ester carbonyls (δ 165–170 ppm) and nitrophenyl carbons (δ 145–155 ppm for nitro-attached carbons) .

- IR spectroscopy : Look for C=O stretches (~1700 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520/1350 cm⁻¹), and formyl C=O (~1680 cm⁻¹) .

- Mass spectrometry : HRMS should match the molecular formula (C₂₃H₂₅N₂O₈) with <5 ppm error. Fragmentation patterns should align with ester and nitrophenyl cleavage .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for most dihydropyridines) .

- pH stability : Incubate in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at 254 nm. Dihydropyridines typically degrade faster in acidic conditions due to ring oxidation .

- Light sensitivity : Store in amber vials; UV-Vis spectroscopy can detect photodegradation products (e.g., nitroso derivatives) .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

- Methodological Answer :

- 2D NMR : Use COSY and HSQC to assign overlapping proton signals (e.g., diastereotopic methyl groups in the propan-2-yl moiety). NOESY can clarify spatial relationships between the formyl group and nitrophenyl substituent .

- Dynamic effects : Variable-temperature NMR (VT-NMR) may reveal conformational flexibility in the DHP ring. For example, coalescence of H4 signals at elevated temperatures indicates ring puckering .

- Computational validation : Compare experimental shifts with DFT-calculated chemical shifts (B3LYP/6-31G* level) to identify discrepancies caused by solvent or crystal packing .

Q. What strategies are effective for isolating enantiomers of this compound given its stereogenic centers?

- Methodological Answer :

- Chiral chromatography : Use Chiralpak® IA or IB columns with hexane/isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

- Derivatization : Introduce a chiral auxiliary (e.g., Evans’ oxazolidinone) during synthesis to facilitate diastereomeric separation. Remove the auxiliary post-purification .

- Crystallization : Optically active co-crystals with tartaric acid derivatives can enhance enantiomer resolution, as seen in related dihydropyridines .

Q. How do electronic effects of the 3-nitrophenyl and formyl substituents influence the compound’s reactivity in cycloaddition reactions?

- Methodological Answer :

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. The electron-withdrawing nitro group lowers LUMO energy, favoring nucleophilic attacks at the formyl position .

- Experimental validation : Perform Diels-Alder reactions with electron-rich dienes (e.g., anthracene). Monitor adduct formation via ¹H NMR; the nitrophenyl group may sterically hinder certain pathways .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound in calcium channel modulation?

- Methodological Answer :

- Analog synthesis : Replace the 3-nitrophenyl group with other aryl substituents (e.g., 4-fluorophenyl) and compare binding affinities via radioligand assays .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions with L-type calcium channels (e.g., hydrogen bonding with the formyl group) .

- In vitro testing : Measure vasorelaxation in rat aortic rings to correlate substituent electronic properties (Hammett σ values) with biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.